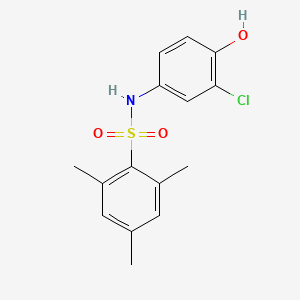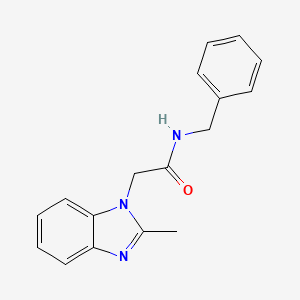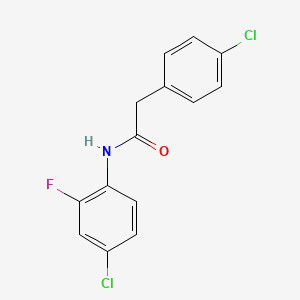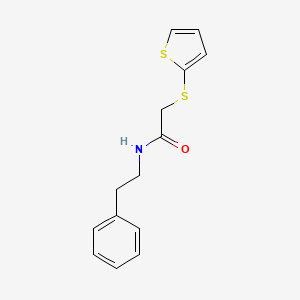![molecular formula C14H10ClF3N2OS B5878466 N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFTRinh-172 and is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTRinh-172 has been studied extensively for its potential to treat various diseases and disorders, including cystic fibrosis, polycystic kidney disease, and cholera.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 works by inhibiting the function of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, which is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to improve the function of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, leading to improved mucus clearance and respiratory function.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to have a number of biochemical and physiological effects. In addition to its ability to improve N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea function, N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has also been shown to inhibit the activity of other ion channels, including the calcium-activated chloride channel (CaCC). This inhibition has been shown to reduce the secretion of fluid in the intestine, making N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 a potential treatment for cholera.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has a number of advantages and limitations for use in lab experiments. One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is its specificity for the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, making it a useful tool for studying the function of this protein. However, N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172. One potential direction is the development of more potent and specific inhibitors of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein. Another direction is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 in other diseases and disorders, such as polycystic kidney disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 and its potential limitations for use in clinical settings.
Conclusion
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein and improve respiratory function in individuals with cystic fibrosis. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 also has potential applications in other diseases and disorders, making it an important area of research for the future.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 involves the reaction of 3-chloro-4-fluoroaniline with 2-(difluoromethoxy)benzoyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been extensively studied for its potential therapeutic applications in various diseases and disorders. One of the most notable applications of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to improve the function of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, which is defective in individuals with cystic fibrosis.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(difluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-9-7-8(5-6-10(9)16)19-14(22)20-11-3-1-2-4-12(11)21-13(17)18/h1-7,13H,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXBMSDFZHJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-[2-(difluoromethoxy)phenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)

![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)